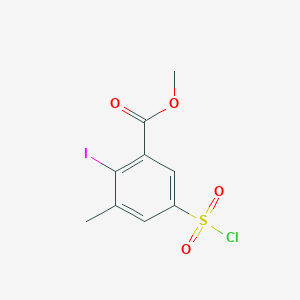

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

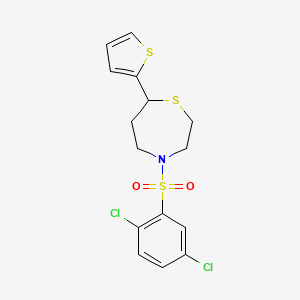

“Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate” is likely a complex organic compound. It contains a methyl benzoate moiety, which is a common component in various pharmaceuticals and is known for its pleasant smell . The chlorosulfonyl group is a strong electrophile and is often used in organic synthesis . The iodine atom could potentially make this compound useful in certain types of organic reactions, such as electrophilic aromatic substitution.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chlorosulfonyl and iodo groups, and the formation of the methyl benzoate moiety. A potential method could involve the chlorosulfonation of a suitable precursor .Chemical Reactions Analysis

The chlorosulfonyl and iodo groups are both reactive and could participate in various chemical reactions. For instance, the chlorosulfonyl group is often involved in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorosulfonyl group could make the compound a strong electrophile .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate is involved in various synthesis and chemical reactions. For instance, it plays a role in the preparation of 5-fluoro-, 5-chloro-, 5-bromo-, 7-chloro-, and 7-bromo-3-methylbenzo[b]thiophen through cyclization processes, demonstrating its utility in the formation of halogenated organic compounds (Chapman, Clarke, & Sawhney, 1968).

Applications in Pharmaceutical Research

The compound's derivatives have been investigated for pharmacological applications. For example, its derivatives have been synthesized and evaluated for their potential medicinal properties, particularly in the context of benzo[b]thiophen derivatives (Chapman, Clarke, Gore, & Sharma, 1971).

Environmental and Toxicological Studies

The compound and its related derivatives have been studied for environmental and toxicological impacts. Research has been conducted to understand the formation and control of iodinated disinfection byproducts in cooking, where similar compounds play a role (Pan, Zhang, & Li, 2016).

Development of Synthesis Processes

Efforts have been made to develop efficient synthesis processes for related compounds, showcasing the compound's relevance in improving industrial and laboratory synthesis techniques. This includes processes like the synthesis of methyl 2-(chlorosulfonyl)benzoate (Yu, Dong, Xie, Liu, & Su, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-chlorosulfonyl-2-iodo-3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO4S/c1-5-3-6(16(10,13)14)4-7(8(5)11)9(12)15-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEVDNPEUQBORD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C(=O)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)